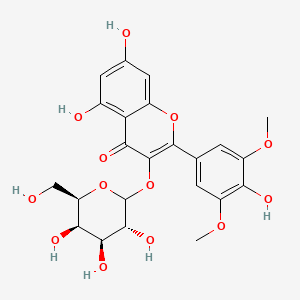

Syringetin-3-galactoside

Descripción

Contextualization within Flavonoid Glycoside Research

Syringetin-3-galactoside belongs to the vast and diverse class of compounds known as flavonoid glycosides. Flavonoids are polyphenolic secondary metabolites found in plants, and their glycosidic forms, where a sugar molecule is attached, are the most common in nature. mdpi.com The glycosylation of flavonoids, a process catalyzed by plant glycosyltransferases, influences their solubility, stability, and bioavailability. mdpi.com this compound is specifically a glycoside of syringetin (B192474), an O-methylated flavonol. mdpi.com The attachment of a galactose sugar moiety at the 3-position of the syringetin backbone characterizes this particular compound. smolecule.com Research into flavonoid glycosides like this compound is crucial for understanding the biochemical pathways in plants and the potential biological activities of these compounds.

Significance in Natural Product Chemistry

The study of natural products is a cornerstone of drug discovery and understanding biological processes. This compound is significant in this field due to its presence in various edible and medicinal plants. Its isolation and characterization from these sources contribute to the broader knowledge of plant chemodiversity. The structural elucidation of such compounds, often involving techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides valuable insights for chemists. ufz.deup.ac.za Furthermore, the unique structural features of this compound, including its specific methylation and glycosylation pattern, make it an interesting target for synthesis and biological evaluation. smolecule.com

Scope of Current Academic Inquiry on this compound

Current research on this compound is multifaceted. A primary area of investigation is its natural distribution, with studies identifying its presence in a variety of plants. mdpi.comnih.govmedchemexpress.com Another significant focus is the exploration of its biological activities. Like many flavonoids, this compound is being investigated for its potential antioxidant properties. smolecule.com Preliminary studies also suggest other potential pharmacological effects, including its possible role in modulating certain cellular pathways. smolecule.comnih.gov Additionally, researchers are interested in the biosynthesis of this compound, examining the enzymes and genes involved in its formation within plants. mdpi.com

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C23H24O13 | nih.gov |

| Molecular Weight | 508.4 g/mol | nih.gov |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | nih.gov |

| CAS Number | 55025-56-4 | smolecule.com |

Natural Occurrences

| Plant Species | Part of Plant | Reference |

| Lysimachia davurica | Whole plant | nih.gov |

| Lysimachia vulgaris | Whole plant | mdpi.comnih.gov |

| Corylus heterophylla Fisch. | Leaves | medchemexpress.comcookechem.com |

| Anthyllis sericea | - | mdpi.comnih.gov |

| Red Grapes (Vitis vinifera L.) | Berry skins | nih.gov |

| Elegia tectorum | - | up.ac.za |

| Apple Pollen | - | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-SFBSONLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346502 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55025-56-4 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of Syringetin 3 Galactoside in Biological Systems

Botanical Sources and Phytogeographical Data

The presence of Syringetin-3-galactoside has been documented across a variety of plant species. The following subsections detail its occurrence in specific botanical sources.

Presence in Anthyllis sericea

This compound has been identified in the methanolic extract of Anthyllis sericea, a species belonging to the Fabaceae family. mdpi.comresearchgate.netgenome.jp In a study focused on the flavonoid glycosides from this plant, this compound was isolated and characterized alongside several other known flavonoid compounds. researchgate.netresearchgate.net This identification contributes to the chemotaxonomic understanding of the Anthyllis genus. genome.jpknapsackfamily.com

Identification in Lysimachia vulgaris var. davurica

The compound this compound has been reported in Lysimachia vulgaris var. davurica. mdpi.comknapsackfamily.comnih.gov Research on this variety of the Lysimachia genus has led to the isolation of this compound along with other flavonoids such as astragalin, hyperin, and isorhamnetin (B1672294) 3-galactoside. mdpi.comnih.govresearchgate.net Further phytochemical investigations of Lysimachia vulgaris var. davurica also identified quercetin (B1663063) 3-rhamnosyl (1→2) galactoside and isorhamnetin 3-robinobioside, highlighting the diverse flavonoid profile of this plant. researchgate.netnii.ac.jp

Detection in Lysimachia nummularia

Lysimachia nummularia, commonly known as creeping jenny, is another plant in which this compound has been detected. mdpi.comknapsackfamily.comgenome.jp The extraction of the whole plant has not only confirmed the presence of this compound but also led to the isolation of a new derivative, syringetin-3-O-xylopyranoside. mdpi.comnih.gov The presence of methylated compounds like syringetin-3-O-galactoside has been noted in phytochemical studies of this species. semmelweis.hu

Isolation from Vaccinium Species (Blueberries)

This compound is among the numerous flavonoid glycosides identified in various Vaccinium species, commonly known as blueberries. mdpi.comunibz.it Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS-MS) in multiple reaction monitoring (MRM) scan mode has been utilized for the quantification of flavonols in blueberries, with specific ion pairs identified for this compound/glucoside (507/344). ashs.org Studies have identified a range of syringetin (B192474) glycosides in diploid blueberry species. ashs.org Furthermore, metabolomic analyses of different blueberry varieties have shown that isorhamnetin-3-O-galactoside and syringetin-3-O-pentoside are among the differential metabolites between cultivars. frontiersin.org

Contribution to Nelumbo nucifera (Lotus) Phytochemistry

The phytochemistry of Nelumbo nucifera (lotus) is rich in flavonoids, including various glycosides of quercetin, kaempferol, myricetin (B1677590), isorhamnetin, and syringetin. plos.orgnih.govsci-hub.se While a number of syringetin derivatives have been identified in different parts of the lotus (B1177795) plant, such as syringetin-3-O-glucoside and syringetin 3-glucuronide, the specific presence of this compound is not as explicitly documented in the available research. plos.orgfrontiersin.org Studies have confirmed the presence of myricetin 3-O-galactoside in lotus leaves and flowers. plos.orgsci-hub.se The extensive analysis of flavonoids in lotus has led to the identification of 38 different flavonoids, with some being discovered for the first time in this plant. plos.org

Data Tables

Table 1: Occurrence of this compound in Various Plant Species

| Plant Species | Family | Part of Plant | Method of Identification | Reference(s) |

|---|---|---|---|---|

| Anthyllis sericea | Fabaceae | Aerial parts | Methanolic Extraction, Chromatography | mdpi.com, researchgate.net, genome.jp, researchgate.net |

| Lysimachia vulgaris var. davurica | Primulaceae | Whole plant | Phytochemical analysis | mdpi.com, nii.ac.jp, researchgate.net, nih.gov |

| Lysimachia nummularia | Primulaceae | Whole plant | Extraction, Chromatography | mdpi.com, nih.gov, semmelweis.hu, genome.jp |

| Vitis vinifera (Red Grape) | Vitaceae | Berry skin | HPLC-DAD-MS, Enzymatic Hydrolysis | nih.gov, acs.org, researchgate.net |

| Vaccinium Species (Blueberry) | Ericaceae | Fruit | LC-ESI-MS-MS (MRM) | mdpi.com, ashs.org, unibz.it |

Table 2: Flavonoids Co-occurring with this compound

| Plant Species | Co-occurring Flavonoids | Reference(s) |

|---|---|---|

| Anthyllis sericea | Quercetin 3-galactoside, Kaempferol 3-galactoside, Isorhamnetin 3-galactoside, Vitexin, Quercetin 3-robinobioside, Isorhamnetin 3-robinobioside | researchgate.net |

| Lysimachia vulgaris var. davurica | Astragalin, Hyperin, Isorhamnetin 3-galactoside, Quercetin 3-rhamnosyl (1→2) galactoside, Isorhamnetin 3-robinobioside | mdpi.com, nii.ac.jp, researchgate.net |

| Lysimachia nummularia | Syringetin-3-O-xylopyranoside | mdpi.com, nih.gov |

| Vitis vinifera (Red Grape) | Quercetin, Myricetin, Kaempferol, Laricitrin (B37798), Isorhamnetin | nih.gov, acs.org |

| Vaccinium Species (Blueberry) | Isorhamnetin-3-O-galactoside, Syringetin-3-O-pentoside, various other flavonol glycosides | ashs.org, frontiersin.org |

Documented Presence in Other Plant Families

This compound has been identified in a variety of plant species across different families. For instance, glycosides of syringetin have been reported in Caragana jubata, a flowering plant in the Fabaceae family. nih.gov The compound has also been found in the leaves of Corylus heterophylla Fisch., a species of hazel. medchemexpress.com Furthermore, research has confirmed the presence of this compound in Lysimachia vulgaris var davurica and Lysimachia nummularia. mdpi.comnih.gov While syringetin itself has been identified in several Tunisian fig varieties (Ficus carica), the specific glycoside, this compound, has not been explicitly reported in this species. mdpi.com

In the case of Atriplex halimus L., a species in the Amaranthaceae family, while syringetin glycosides like syringetin 3-O-β-d-rutinoside and syringetin 3-O-β-d-glucopyranoside have been isolated from its aerial parts, the presence of this compound has not been specified. nih.govmdpi.comresearchgate.net

Table 1: Documented Presence of this compound in Various Plant Species

| Family | Species | Plant Part | Reference |

|---|---|---|---|

| Fabaceae | Caragana jubata | Not Specified | nih.gov |

| Betulaceae | Corylus heterophylla Fisch. | Leaves | medchemexpress.com |

| Primulaceae | Lysimachia vulgaris var davurica | Not Specified | mdpi.comnih.gov |

| Primulaceae | Lysimachia nummularia | Whole Plant | mdpi.com |

Related Syringetin Glycosides in Natural Sources

Beyond this compound, a variety of other syringetin glycosides exist in nature. For example, the underground parts of Achlys triphylla contain syringetin-3-[6″-acetylglucosyl(1-3)galactoside]. mdpi.comneocities.org The needles of the Norway spruce (Picea abies) are a source of syringetin-3-O-(6″-acetyl)-β-glucopyranoside. mdpi.comwikipedia.org

Table 2: Examples of Related Syringetin Glycosides in Nature

| Compound | Plant Source | Plant Part | Reference |

|---|---|---|---|

| Syringetin-3-[6″-acetylglucosyl(1-3)galactoside] | Achlys triphylla | Underground Parts | mdpi.comneocities.org |

| Syringetin-3-O-(6″-acetyl)-β-glucopyranoside | Picea abies (Norway spruce) | Needles | mdpi.comwikipedia.org |

Environmental and Cultivar-Dependent Variation in this compound Content

The concentration of this compound in plants is not static and can be influenced by both environmental conditions and the specific cultivar.

Influence of Environmental Stressors on Flavonol Glycoside Accumulation

Environmental stressors play a significant role in the accumulation of flavonol glycosides, including this compound. Studies on blueberry leaves have shown that both drought and salt stress can lead to a downregulation of syringetin-3-O-galactoside. mdpi.commdpi.com In response to drought stress, the levels of this compound were observed to decrease. mdpi.com Similarly, under salt stress conditions, a decrease in syringetin-3-O-galactoside was also noted. mdpi.com This suggests that the biosynthesis of this particular flavonol glycoside is sensitive to water availability and saline conditions. In contrast, other studies on different plants and compounds have shown that salt stress can promote the accumulation of various other flavonoids. mdpi.com

Variability Across Plant Cultivars and Ecotypes

The content of this compound can also vary significantly between different cultivars of the same plant species. For example, in a study of four different grape cultivars (Cabernet Sauvignon, Merlot, Syrah, and Marselan), syringetin-3-O-glucoside was identified as a non-anthocyanin phenolic compound, with its concentration varying among the cultivars. journals.ac.za This highlights the genetic basis for the production and accumulation of this compound. The differing phenolic profiles, including that of syringetin glycosides, contribute to the unique characteristics of each cultivar. journals.ac.za

Biosynthesis and Biotransformation Pathways of Syringetin 3 Galactoside

Enzymatic Glycosylation of Syringetin (B192474) Aglycone

The final step in the biosynthesis of many flavonoid glycosides is the attachment of a sugar moiety to the aglycone core. This process, known as glycosylation, is catalyzed by a specific class of enzymes.

Role of Plant Glycosyltransferases in Flavonoid Glycoside Synthesis

Glycosylation is a critical modification in the biosynthesis of flavonoids, enhancing their solubility, stability, and bioavailability. mdpi.com This reaction is primarily carried out by UDP-dependent glycosyltransferases (UGTs), which belong to the GT1 family of enzymes. mdpi.com These enzymes catalyze the transfer of a sugar moiety from an activated nucleotide sugar, such as UDP-glucose or UDP-galactose, to a specific hydroxyl group on the flavonoid aglycone. mdpi.comfrontiersin.org

The diversity of UGTs in plants allows for the production of a vast array of flavonoid glycosides with different sugar attachments at various positions on the flavonoid skeleton. mdpi.com This enzymatic process is highly regio- and stereospecific, ensuring the precise formation of the correct glycosidic bond. mdpi.com For instance, flavonoid 3-O-glycosyltransferases (3GTs) are a well-characterized subgroup of UGTs responsible for glycosylating the hydroxyl group at the 3-position of flavonols. frontiersin.orggenome.jp While the direct glycosylation of the syringetin aglycone to form syringetin-3-galactoside has been observed in plants like Lysimachia vulgaris var davurica, the specific enzyme responsible for this galactosylation has not been fully characterized. mdpi.com However, the existence of flavonol 3-O-galactosyltransferases that can act on related flavonols like myricetin (B1677590) suggests a similar enzymatic mechanism for syringetin. nih.govresearchgate.net

Syringetin Aglycone Formation from Precursors

The aglycone portion of this compound, syringetin, is itself a product of a biosynthetic pathway involving precursor flavonoids that undergo methylation.

Laricitrin (B37798) 5′-O-Methyltransferase Activity in Syringetin Biosynthesis

One established pathway for the formation of syringetin involves the methylation of laricitrin. The enzyme responsible for this conversion is laricitrin 5′-O-methyltransferase. This enzyme specifically transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5'-hydroxyl group of laricitrin, yielding syringetin.

Table 1: Enzymatic Conversion of Laricitrin to Syringetin

| Substrate | Enzyme | Product | Methyl Donor |

| Laricitrin | Laricitrin 5′-O-methyltransferase | Syringetin | S-adenosyl-L-methionine |

Myricetin O-Methyltransferase Pathways

Syringetin can also be synthesized from myricetin through sequential methylation steps catalyzed by myricetin O-methyltransferases. qmul.ac.uk These enzymes can add two methyl groups to the myricetin backbone. The process typically involves the initial methylation of myricetin to form laricitrin (3'-O-methylmyricetin), which is then further methylated to produce syringetin (3',5'-di-O-methylmyricetin).

Table 2: Stepwise Methylation of Myricetin to Syringetin

| Step | Substrate | Enzyme | Product |

| 1 | Myricetin | Myricetin O-methyltransferase | Laricitrin |

| 2 | Laricitrin | Myricetin O-methyltransferase | Syringetin |

Microbial and Cellular Biotransformation Studies

In addition to direct biosynthesis in plants, microbial and plant cell culture systems have been investigated for their ability to biotransform flavonoid precursors into more complex derivatives.

Conversion of Myricetin to Syringetin-3-O-β-d-glucoside in P. americana Cell Cultures

Cell cultures of Persea americana (avocado) have demonstrated the ability to convert myricetin into syringetin-3-O-β-d-glucoside. nih.gov This biotransformation is a two-step process. First, myricetin is glucosylated at the 3-position to form myricetin-3-O-glucoside. Subsequently, this glucosylated intermediate undergoes methylation at both the 3' and 5' positions of the B-ring to yield syringetin-3-O-β-d-glucoside. nih.gov This study highlights an alternative pathway where glycosylation precedes methylation, a reverse of the typical biosynthetic route where the aglycone is first fully formed and then glycosylated.

Table 3: Biotransformation of Myricetin in P. americana Cell Cultures

| Initial Substrate | Intermediate Product | Final Product |

| Myricetin | Myricetin-3-O-glucoside | Syringetin-3-O-β-d-glucoside |

Gene Expression and Regulation in this compound Biosynthesis

The biosynthesis of this compound is a complex, multi-step process that is tightly controlled at the genetic level. The expression of the necessary biosynthetic genes is orchestrated by a sophisticated network of transcription factors, ensuring that the production of this compound is regulated in response to developmental cues and environmental stimuli. This regulation primarily involves the coordinated expression of genes encoding enzymes in the general flavonoid pathway, followed by the specific enzymes that catalyze the final methylation and glycosylation steps to yield this compound.

The core of this regulatory network is composed of complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. researchgate.netnih.gov These proteins form a regulatory complex, often referred to as the MBW complex, which binds to the promoter regions of target genes and activates their transcription. researchgate.netnih.govstclaircollege.ca This complex is known to regulate the expression of "late" biosynthetic genes in the flavonoid pathway. researchgate.net

The biosynthesis of this compound begins with the production of the flavonol myricetin. The expression of genes crucial for myricetin synthesis, such as Flavonoid 3',5'-hydroxylase (F3'5'H) and Flavonol Synthase (FLS), is under the control of specific MYB and bHLH transcription factors. nih.gov For instance, in banana (Musa acuminata), the heat shock transcription factor MaHSF11 has been shown to directly interact with the promoters of MaFLS1 and MaF3'5'H1, upregulating their expression and leading to an increase in myricetin content.

Following the synthesis of myricetin, two key enzymatic modifications are required to produce this compound: methylation and glycosylation. These steps are catalyzed by O-methyltransferases (OMTs) and UDP-glycosyltransferases (UGTs), respectively. nih.gov The expression of the genes encoding these enzymes is also subject to transcriptional regulation, likely in coordination with the upstream genes of the pathway.

The methylation of myricetin at the 3' and 5' positions to form syringetin is a critical step. While the specific transcription factors directly regulating the flavonoid 3',5'-O-methyltransferase responsible for this conversion are not yet fully elucidated in all species, the existence of such regulatory mechanisms is highly probable. For example, in Citrus reticulata, a multifunctional O-methyltransferase, CrOMT2, has been identified which can catalyze the conversion of myricetin to syringetin. nih.gov The expression of such OMTs is often tissue-specific and developmentally regulated, suggesting a fine-tuned transcriptional control.

The final step in the biosynthesis is the transfer of a galactose moiety to the 3-hydroxyl group of syringetin, a reaction catalyzed by a flavonol 3-O-galactosyltransferase (F3GalTase). The promoters of the genes encoding these UGTs contain regulatory elements that are recognized by transcription factors. nih.gov For instance, the promoter of an F3galtase gene in petunia has been found to contain potential binding sites for MYB and bHLH transcription factors, indicating that its expression is likely controlled by the same class of regulators that govern the rest of the flavonoid pathway. nih.gov

The coordinated expression of the entire suite of genes necessary for this compound biosynthesis is crucial for the efficient production of the final compound. Co-expression network analysis, a powerful tool to identify genes that are functionally related, has been employed to unravel these regulatory networks. frontiersin.org Such analyses have shown that the expression patterns of flavonoid structural genes, including those for F3'5'H, FLS, OMTs, and UGTs, are often highly correlated with the expression of specific transcription factors, providing strong evidence for a coordinated regulatory system. frontiersin.orgnih.gov This integrated regulatory mechanism allows the plant to precisely control the production of this compound in specific tissues and at specific developmental stages, as well as in response to environmental challenges.

Interactive Data Table: Key Genes and Transcription Factors in the Biosynthesis of this compound Precursors

| Gene/Transcription Factor | Function | Organism | Regulatory Role |

| Transcription Factors | |||

| MaHSF11 | Heat Shock Transcription Factor | Musa acuminata (Banana) | Directly interacts with and activates the promoters of MaFLS1 and MaF3'5'H1. |

| MYB Transcription Factors | General Flavonoid Regulation | Various Plants | Form complexes with bHLH and WD40 proteins (MBW complex) to regulate late biosynthetic genes in the flavonoid pathway. researchgate.netnih.gov |

| bHLH Transcription Factors | General Flavonoid Regulation | Various Plants | Component of the MBW complex that activates flavonoid biosynthesis genes. researchgate.netnih.gov |

| Biosynthetic Genes | |||

| Flavonoid 3',5'-hydroxylase (F3'5'H) | Hydroxylates the B-ring of flavonoids at the 3' and 5' positions, a key step in myricetin formation. nih.gov | Various Plants | Its expression is regulated by MYB and bHLH transcription factors. |

| Flavonol Synthase (FLS) | Catalyzes the formation of flavonols, including myricetin, from dihydroflavonols. nih.gov | Various Plants | Transcriptionally regulated by MYB and other transcription factors. |

| Flavonoid 3',5'-O-methyltransferase | Methylates myricetin at the 3' and 5' positions to produce syringetin. | e.g., Citrus reticulata | The gene CrOMT2 encodes an enzyme with this function. nih.gov |

| Flavonol 3-O-galactosyltransferase (F3GalTase) | Transfers a galactose moiety to the 3-hydroxyl group of a flavonol. | e.g., Petunia hybrida | The promoter of the F3galtase gene contains potential binding sites for MYB and bHLH transcription factors. nih.gov |

Isolation and Extraction Methodologies for Syringetin 3 Galactoside

Conventional Plant Extraction Techniques

Traditional methods for extracting flavonoids and their glycosides from plant materials have long relied on the principle of solid-liquid extraction using various solvents and energy inputs to maximize yield. mdpi.com These techniques are foundational and still widely used due to their simplicity and cost-effectiveness. mdpi.com

The choice of solvent is a critical parameter in the extraction of flavonoid glycosides like Syringetin-3-galactoside. The polarity of the solvent must match that of the target compound to ensure efficient solubilization. researchgate.net this compound, being a glycoside, is a polar molecule, making polar solvents the most effective for its extraction. mdpi.comresearchgate.net

Commonly employed solvents include methanol (B129727), ethanol (B145695), and acetone, often mixed with water. mdpi.com Aqueous mixtures, particularly of ethanol and methanol, are frequently preferred over pure organic solvents. nih.gov The addition of water to the organic solvent can improve extraction efficiency by causing the plant material to swell, which increases the surface area available for solvent contact. nih.gov In contrast, using pure alcohols can lead to dehydration of plant cells, potentially hindering the extraction process. nih.gov For instance, studies on other flavonoid glycosides have shown that 70% methanol or 80% ethanol can be highly effective. researchgate.netmdpi.com The optimal solvent concentration, however, depends on the specific plant matrix and the target compound.

Factors influencing the optimization of solvent extraction include the solvent-to-solid ratio, temperature, and extraction time. A higher solvent-to-solid ratio generally increases the diffusion of compounds into the solvent. openresearchafrica.org Temperature and time must be carefully balanced; while increased temperature can enhance solubility and diffusion rates, prolonged exposure to high temperatures can risk thermal degradation of the target compounds. openresearchafrica.org

| Solvent/Mixture | Polarity | Target Flavonoid Type | Rationale |

|---|---|---|---|

| Methanol/Ethanol | High | Flavonoid Glycosides (e.g., this compound), Aglycones | Effective for extracting polar compounds due to the hydroxyl group in the solvent structure. mdpi.com |

| Water-Ethanol/Water-Methanol Mixtures | High | Flavonoid Glycosides and other Phenolic Compounds | Water enhances the swelling of plant material, increasing contact surface and extraction efficiency. nih.gov Optimal alcohol concentration is key. nih.gov |

| Acetone | Medium-High | Broad range of Flavonoids, including less polar types | Considered a highly selective solvent for many flavonoids. mdpi.com |

| Ethyl Acetate | Medium | Aglycones, less polar Flavonoids | Used for fractionating crude extracts to separate compounds based on polarity. mdpi.com |

| Dichloromethane, Chloroform | Low | Isoflavones, Flavones, Methylated Flavones | Suitable for extracting non-polar or less polar flavonoid structures. researchgate.netmdpi.com |

To enhance the efficiency of solvent extraction, various techniques applying energy are utilized. Reflux extraction, a form of boiling, involves heating the solvent with the plant material and condensing the vapor back into the mixture. e3s-conferences.org This process maintains a constant temperature, accelerating the extraction process. However, the prolonged heat can be detrimental to thermally sensitive compounds.

Ultrasound-assisted extraction (UAE), or sonication, is another widely used method that enhances extraction by physical means. mdpi.com High-frequency ultrasound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, causing cell wall disruption and facilitating the release of intracellular contents into the solvent. semanticscholar.orgnih.gov This method is often faster and can be performed at lower temperatures than reflux, reducing the risk of thermal degradation. nih.gov For example, the optimization of UAE for flavonoids from other plant sources has demonstrated significantly improved yields compared to conventional methods. frontiersin.org The efficiency of UAE is influenced by parameters such as ultrasonic power, frequency, temperature, and time. nih.govfrontiersin.org

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires one or more chromatographic steps.

Column chromatography is a fundamental technique for the large-scale purification of compounds from crude extracts. The choice of the stationary phase (the material packed in the column) is crucial for effective separation.

Silica (B1680970) Gel: A common stationary phase used in normal-phase chromatography, where compounds are separated based on polarity. Less polar compounds elute first, while more polar compounds like this compound are retained longer.

Sephadex LH-20: This material is frequently used for the separation of flavonoids. It is a size-exclusion gel that also exhibits adsorptive properties, separating molecules based on both molecular size and polarity. It is particularly effective for separating phenolic compounds from other plant constituents.

Ion-Exchange Resins: These resins separate molecules based on their net charge. This can be useful for removing charged impurities from the extract, although it is less specific for isolating a neutral glycoside like this compound unless used in a multi-step purification strategy.

In a typical workflow, a crude extract is first fractionated using a technique like solvent partitioning or a preliminary column (e.g., on a macroporous resin) before being subjected to finer separation on Sephadex LH-20 or silica gel columns. nih.gov

For achieving the highest purity, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. shimadzu.com HPLC offers superior resolution compared to conventional column chromatography. anjs.edu.iq The principle is similar, but it uses smaller stationary phase particles and high pressure to push the mobile phase through the column, resulting in faster and more efficient separations. shimadzu.com

Reversed-phase columns (e.g., C18) are most commonly used for flavonoid separation. unp.edu.ar In this mode, the stationary phase is non-polar, and a polar mobile phase (often a mixture of water/acid and acetonitrile (B52724) or methanol) is used. unp.edu.ar Polar compounds like this compound elute earlier than non-polar compounds. By collecting the fraction that elutes at the specific retention time for this compound, a highly pure sample can be obtained. nih.gov The main difference between analytical, semi-preparative, and preparative HPLC lies in the column size and the amount of sample that can be processed, with preparative systems designed to purify larger quantities of the target compound. shimadzu.com

Emerging Green Extraction Technologies for Flavonoid Glycosides (General Relevance)

In recent years, there has been a significant shift towards developing "green" extraction technologies that are more environmentally friendly, typically by reducing solvent consumption and energy usage. frontiersin.org These methods are highly relevant for the extraction of all flavonoid glycosides.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent and plant matrix. semanticscholar.org The internal heating causes cell walls to rupture, releasing the target compounds quickly and often with higher yields than conventional heating methods. e3s-conferences.orgnih.gov

Supercritical Fluid Extraction (SFE): SFE most commonly uses supercritical carbon dioxide (CO2) as the solvent. semanticscholar.org By adjusting pressure and temperature, the solvating power of CO2 can be finely tuned. While pure CO2 is non-polar, the addition of a polar co-solvent like ethanol allows for the efficient extraction of more polar compounds, including flavonoid glycosides. frontiersin.org SFE is advantageous as it avoids the use of toxic organic solvents. semanticscholar.org

Ultrasound-Assisted Extraction (UAE): As mentioned earlier, UAE is considered a green technology due to its high efficiency, which leads to shorter extraction times and reduced solvent and energy consumption compared to traditional methods like reflux. mdpi.comresearchgate.net

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Solvent Extraction (Maceration, Reflux) | Soaking or boiling plant material in a solvent. e3s-conferences.org | Simple, low equipment cost. mdpi.com | Time-consuming, high solvent consumption, potential thermal degradation of compounds. mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. semanticscholar.org | Faster, increased yield, reduced solvent and energy use, suitable for heat-sensitive compounds. mdpi.comresearchgate.net | Equipment can be costly; optimization of parameters is required. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid internal heating of the sample. nih.gov | Very fast, high efficiency, reduced solvent consumption. e3s-conferences.orgsemanticscholar.org | Potential for localized overheating; not suitable for all solvents. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. frontiersin.org | Solvent is non-toxic and easily removed; highly selective. semanticscholar.org | High initial equipment cost; may require a polar co-solvent for polar compounds. frontiersin.org |

Ultrasound-Assisted Extraction (UAE) Applications

Ultrasound-Assisted Extraction utilizes high-frequency sound waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of target compounds. The efficiency of UAE is influenced by several key parameters, including solvent composition, temperature, extraction time, and ultrasonic power.

Detailed research findings from studies on the UAE of flavonoid glycosides from various plant materials provide a framework for the potential extraction of this compound. For instance, in the extraction of flavonoids from alfalfa, optimal conditions were determined to be a liquid-to-solid ratio of 57.16 mL/g, a temperature of 62.33 °C, an extraction time of 57.08 minutes, and an ethanol concentration of 52.14%. nih.gov Another study on Polygonum cuspidatum identified optimal parameters as 60% ethanol, a solid-liquid ratio of 1:20 (g/mL), an extraction temperature of 45°C, an extraction time of 34 minutes, and an ultrasonic power of 80 W. researchgate.net

The choice of solvent is a critical factor. Methanol-water mixtures have been shown to be more effective for the extraction of phenylpropanoid glycosides than absolute methanol or water, with an 80% methanol concentration yielding the best results in one study. rsc.org For the extraction of flavonoids from moringa leaves, a 74.5% methanol in water solution at 11°C was found to be optimal. mdpi.com The temperature must be carefully controlled, as higher temperatures can enhance solubility and diffusion but may also lead to the degradation of thermolabile compounds like some flavonoids. nih.gov

The following table summarizes the operational parameters from various studies on the ultrasound-assisted extraction of flavonoids, which can be indicative for the extraction of this compound.

Table 1: Parameters for Ultrasound-Assisted Extraction of Flavonoids

| Plant Material | Optimal Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time (min) | Ultrasonic Power (W) | Key Findings |

|---|---|---|---|---|---|---|

| Alfalfa | 52.14% Ethanol | 1:57.16 (g/mL) | 62.33 | 57.08 | Not Specified | Optimized for total flavonoid content. nih.gov |

| Polygonum cuspidatum | 60% Ethanol | 1:20 (g/mL) | 45 | 34 | 80 | Achieved a high extraction ratio of flavonoids. researchgate.net |

| Moringa Leaves | 74.5% Methanol | Not Specified | 11 | 15 | Not Specified | Methanol concentration was the most influential variable. mdpi.com |

| Hawthorn Seed | 72% Ethanol | 1:18 (g/mL) | 65 | 37 | Not Specified | Resulted in a 1.32-fold higher yield than conventional methods. researchgate.net |

Microwave-Assisted Extraction (MAE) Applications

Microwave-Assisted Extraction employs microwave energy to heat the solvent and sample, which accelerates the extraction process. The direct interaction of microwaves with the polar molecules in the solvent and plant material leads to rapid heating, increased internal pressure, and the rupture of cell walls, thereby facilitating the release of phytochemicals.

Key parameters influencing the efficiency of MAE include microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio. Research on the MAE of flavonol glycosides from Ginkgo biloba foliage identified optimal conditions as a microwave power of 120 W, an irradiation time of 15 minutes, and a solid-liquid ratio of 1:30 g/mL, using a Brönsted acidic ionic liquid as the solvent. mdpi.comnih.gov

In another study focusing on the extraction of flavonoids from Phyllostachys heterocycla leaves, the optimal conditions were determined to be an ethanol concentration of 78.1%, an extraction time of 24.9 minutes, and a microwave power of 559 W. ncsu.edu This method significantly increased the flavonoid yield compared to traditional Soxhlet extraction while drastically reducing the extraction time. ncsu.edu For the extraction of phenolic compounds from Eleusine indica, a maximum yield was obtained using 57.23% ethanol with a microwave irradiation of 217.77 W for 4.53 minutes. analis.com.my

The selection of an appropriate solvent is crucial in MAE, as the solvent's ability to absorb microwave energy affects the heating efficiency. Ethanol and its aqueous solutions are commonly used for flavonoid extraction due to their high dielectric constant and ability to effectively absorb microwave energy. nih.gov

The following table provides a summary of MAE parameters from studies on flavonoid extraction, which can serve as a guide for developing a protocol for this compound.

Table 2: Parameters for Microwave-Assisted Extraction of Flavonoids

| Plant Material | Optimal Solvent | Solid-to-Liquid Ratio | Microwave Power (W) | Time (min) | Key Findings |

|---|---|---|---|---|---|

| Ginkgo biloba Foliage | 1.5 M [HO3S(CH2)4mim]HSO4 | 1:30 (g/mL) | 120 | 15 | Demonstrated higher efficiency in a shorter operating time compared to traditional methods. mdpi.comnih.gov |

| Phyllostachys heterocycla Leaves | 78.1% Ethanol | Not Specified | 559 | 24.9 | Increased flavonoid yield from 3.35% to 4.67% compared to Soxhlet extraction. ncsu.edu |

| Eleusine indica | 57.23% Ethanol | Not Specified | 217.77 | 4.53 | Optimized for the extraction of total phenolic content. analis.com.my |

Advanced Analytical Characterization Techniques for Syringetin 3 Galactoside

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Fingerprinting

HPLC with Photodiode Array Detection (HPLC-DAD) for Quality Evaluation

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array Detector (DAD) is a cornerstone technique for the quality evaluation of flavonoid compounds like Syringetin-3-galactoside. This method offers both separation and spectral information, which is crucial for identification and quantification.

The HPLC-DAD system separates compounds in a mixture based on their differential interactions with a stationary phase (typically a C18 column) and a mobile phase. The DAD then measures the absorbance of the eluting compounds across a range of wavelengths simultaneously, generating a three-dimensional plot of absorbance, wavelength, and time. This allows for the determination of the compound's retention time and its UV-Vis spectrum, which are characteristic identifiers.

For quality evaluation, the HPLC-DAD method is validated for several key parameters to ensure its reliability. nih.govresearchgate.net These parameters include linearity, precision, accuracy, and sensitivity. nih.govresearchgate.net For instance, in the analysis of a similar flavonol, quercetin (B1663063), a validated HPLC-DAD method demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.995. nih.govresearchgate.net The method also proved to be repeatable, with variation coefficients ranging from 2.4% to 6.7%, and exhibited intermediate precision with variation coefficients between 7.2% and 9.4%. nih.govresearchgate.net The accuracy for quercetin analysis was found to be between 88.6% and 110.7%. nih.govresearchgate.net Detection and quantification limits can be very low, for example, 0.046 µg/mL and 0.14 µg/mL, respectively, highlighting the method's sensitivity. nih.govresearchgate.net

The selection of the mobile phase and detection wavelength is critical. For flavonoids, mobile phases often consist of acidified water mixed with organic solvents like acetonitrile (B52724) and methanol (B129727). nih.govresearchgate.net The detection wavelength is chosen based on the compound's maximum absorbance to ensure the highest sensitivity. researchgate.net Flavonols typically have two major absorption bands in their UV spectra, and a wavelength around 360-380 nm is often optimal for their detection. researchgate.net

Table 1: Example Validation Parameters for HPLC-DAD Analysis of a Flavonol

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.995 | nih.govresearchgate.net |

| Repeatability (CV%) | 2.4% - 6.7% | nih.govresearchgate.net |

| Intermediate Precision (CV%) | 7.2% - 9.4% | nih.govresearchgate.net |

| Accuracy (%) | 88.6% - 110.7% | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.046 µg/mL | nih.govresearchgate.net |

Reversed-Phase HPLC for Flavonol Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis and profiling of flavonoids from various natural sources. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl, C18), and the mobile phase is polar. This setup is highly effective for separating a wide range of flavonols and their glycosides, including this compound.

The separation mechanism is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. More polar compounds will have less retention and elute earlier, while less polar compounds will be retained longer on the column. The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. researchgate.net

A typical flavonol profiling experiment involves:

Sample Preparation: Extraction of flavonoids from the matrix using a polar solvent, followed by filtration. researchgate.net

Chromatographic Separation: Injection of the extract onto an RP-HPLC column (commonly a C18 column). researchgate.net

Elution: Using a gradient elution program where the proportion of the organic solvent in the mobile phase is increased over time to elute compounds with increasing hydrophobicity.

Detection: Monitoring the column effluent with a DAD or a mass spectrometer (MS) to identify and quantify the individual flavonols based on their retention times, UV spectra, and mass fragmentation patterns. researchgate.net

This technique allows for the creation of a "fingerprint" chromatogram of a sample, which can be used to identify the presence and relative abundance of this compound among other flavonols. For example, a study on tomato protein extracts used HPLC-DAD-qTOF to identify various phenolic compounds, including the structurally similar quercetin-3-galactoside. mdpi.com

Table 2: Typical Conditions for Reversed-Phase HPLC Flavonol Profiling

| Parameter | Description |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Column Dimensions | 150 or 250 mm length, 5 µm particle size |

Spectrophotometric Assays for General Polyphenol Content

While chromatographic techniques can identify and quantify specific compounds, spectrophotometric assays are often used as rapid, simple, and cost-effective methods to determine the total phenolic and flavonoid content in a sample. researchgate.net It is important to note that these assays are general and not specific to this compound; they measure the total amount of compounds belonging to these chemical classes. researchgate.net

The most widely used method for determining total phenolic content (TPC) is the Folin-Ciocalteu assay. mdpi.comredalyc.org This assay is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) under alkaline conditions (typically using sodium carbonate). redalyc.org This reaction produces a blue-colored complex, and the intensity of the color, measured spectrophotometrically at around 760-765 nm, is proportional to the total amount of phenolic compounds present. mdpi.comredalyc.org The results are typically expressed as gallic acid equivalents (mg GAE/g of sample). mdpi.comresearchgate.net

For the determination of total flavonoid content (TFC), the aluminum chloride (AlCl₃) colorimetric method is commonly employed. mdpi.comnih.gov This method is based on the formation of a stable complex between aluminum chloride and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. researchgate.net In the presence of sodium nitrite (B80452) and sodium hydroxide, a pinkish-colored complex is formed, and its absorbance is measured at approximately 510 nm. redalyc.orgnih.gov The total flavonoid content is often expressed as catechin (B1668976) equivalents (µmol CE/g) or quercetin/rutin equivalents (mg QE/g or RE/g). redalyc.orgresearchgate.netnih.gov

Table 3: Common Spectrophotometric Assays for Polyphenols and Flavonoids

| Assay | Principle | Reagents | Wavelength | Expressed As |

|---|---|---|---|---|

| Folin-Ciocalteu | Oxidation of phenolics | Folin-Ciocalteu reagent, Sodium Carbonate | ~765 nm | Gallic Acid Equivalents (GAE) |

Biological Activity and Molecular Mechanisms of Syringetin 3 Galactoside in Vitro and Preclinical Studies

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant potential of syringetin (B192474) glycosides has been evaluated using common in vitro assays that measure the capacity to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard spectrophotometric methods used for this purpose. In these tests, the ability of a compound to donate a hydrogen atom or an electron to the DPPH or ABTS radical is measured by a decrease in absorbance, which indicates scavenging activity.

While direct studies on Syringetin-3-galactoside are limited in the reviewed literature, research on the closely related compound, Syringetin-3-O-β-d-glucoside, has shown modest radical scavenging activity. The reported half-maximal inhibitory concentration (IC50) values for this glucoside were 286.6 ± 3.5 µg/mL for the DPPH assay and 283.0 ± 1.5 µg/mL for the ABTS assay, suggesting that some glycosylated forms of syringetin may not be potent direct radical scavengers in these specific chemical assays.

Table 1: In Vitro Radical Scavenging Activity of a Syringetin Glycoside

| Compound | Assay | IC50 Value (µg/mL) |

| Syringetin-3-O-β-d-glucoside | DPPH | 286.6 ± 3.5 |

| Syringetin-3-O-β-d-glucoside | ABTS | 283.0 ± 1.5 |

Beyond direct radical scavenging, flavonoids can mitigate oxidative stress within a cellular context by modulating endogenous antioxidant defense systems. Preclinical studies on methylated derivatives of myricetin (B1677590), a class that includes syringetin, have demonstrated protective effects against oxidative stress in the nematode Caenorhabditis elegans. In this model, treatment with these compounds led to a reduction in oxidative stress and a decrease in the accumulation of lipofuscin, a marker of oxidative damage. Furthermore, these methylated flavonoids enhanced resistance to thermal stress and promoted the nuclear localization of the DAF-16 transcription factor, a key regulator of stress resistance and longevity pathways.

Modulatory Effects on Cellular Pathways

In vitro studies have focused on syringetin, the aglycone of this compound, and its role in bone metabolism. Research has shown that syringetin induces the differentiation of both mouse calvaria osteoblasts (MC3T3-E1) and human fetal osteoblastic cells. This process is critical for bone formation and is marked by an increase in the activity of alkaline phosphatase (ALP) and the secretion of osteocalcin, which are markers for early and terminally differentiated osteoblasts, respectively.

The mechanism for this effect is linked to the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway. Syringetin treatment was found to increase the production of BMP-2. The importance of this was confirmed when the BMP-2 antagonist, noggin, blocked the syringetin-mediated increases in ALP activity and osteocalcin secretion. This indicates that BMP-2 production is a required step in syringetin's effect on osteoblast maturation. The downstream signaling cascade involves the activation of SMAD1/5/8 and the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). The involvement of the ERK pathway was demonstrated when an ERK1/2 inhibitor prevented the syringetin-induced upregulation of ALP and osteocalcin.

Table 2: Effect of Syringetin on Osteoblast Differentiation Pathways

| Cell Line | Treatment | Key Molecular Event | Pathway | Outcome |

| MC3T3-E1, Human fetal osteoblasts | Syringetin | Increased BMP-2 Production | BMP-2 | Induction of Differentiation |

| MC3T3-E1, Human fetal osteoblasts | Syringetin | Increased Activation of SMAD1/5/8 | BMP-2/SMAD | Induction of Differentiation |

| MC3T3-E1, Human fetal osteoblasts | Syringetin | Increased Activation of ERK1/2 | BMP-2/ERK | Induction of Differentiation |

Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy. nih.govtandfonline.com Preclinical research suggests that syringetin, the aglycone, has potential as a radiosensitizing agent that can preferentially target cancer cells over normal cells. tandfonline.comnih.gov A study demonstrated that syringetin enhanced the radiosensitivity of human lung cancer cells (H1299) and mouse cancer cells more effectively than it did for normal human lung fibroblasts (HFL-III) or normal mouse fibroblasts. tandfonline.com

The underlying mechanism appears to be related to the enhancement of apoptosis (programmed cell death) in cancer cells. tandfonline.comnih.gov In the H1299 cancer cell line, the combination of syringetin and X-ray irradiation led to a significant increase in apoptosis and activation of caspase-3, a key executioner enzyme in the apoptotic pathway. tandfonline.com This effect was not observed in the normal HFL-III cells. tandfonline.com Notably, syringetin did not increase the number of initial DNA double-strand breaks caused by radiation, suggesting that its radiosensitizing effect is not due to an increase in initial DNA damage but rather through the promotion of the caspase-3-mediated apoptotic pathway following irradiation. tandfonline.com This selective enhancement of radiation-induced apoptosis in cancer cells highlights its potential utility in improving the efficacy of cancer radiotherapy. tandfonline.comnih.gov

Anti-inflammatory Potential and Cytokine Modulation

The role of syringetin and its glycosides in inflammation and immune modulation presents a complex profile. While many flavonoids are known for their anti-inflammatory properties, which often involve the downregulation of pro-inflammatory cytokines, some syringetin derivatives have demonstrated immunomodulatory effects by increasing these same mediators.

Specifically, two O-methylated flavonols isolated from Atriplex halimus, identified as Syringetin 3-O-β-d-rutinoside and Syringetin 3-O-β-d-glucopyranoside, were studied for their immunomodulatory properties. The results showed that both compounds markedly increased the levels of cytokines and pro-inflammatory mediators. This suggests a role for these specific glycosides not as classical anti-inflammatory agents, but as immunomodulators that can enhance certain immune responses.

Table 3: Immunomodulatory Effects of Syringetin Glycosides

| Compound | Source | Effect on Cytokines/Pro-inflammatory Mediators |

| Syringetin 3-O-β-d-rutinoside | Atriplex halimus | Markedly Increased Levels |

| Syringetin 3-O-β-d-glucopyranoside | Atriplex halimus | Markedly Increased Levels |

Neuroprotective Research and Molecular Docking Studies

Interactions with Anti-Alzheimer's Drug Targets

Computational studies have been employed to investigate the neuroprotective potential of various flavonoids, including the aglycone of this compound, Syringetin. In silico molecular docking analyses have explored the binding interactions between Syringetin and key protein targets implicated in the pathogenesis of Alzheimer's disease. These targets include enzymes such as Acetylcholinesterase (AChE) and Butylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine.

One such study performed molecular docking of Syringetin against multiple targets related to Alzheimer's disease. The results, which are expressed as binding free energy (ΔG), indicate the affinity of the compound for the active site of the target protein. A more negative value suggests a stronger binding interaction. Syringetin demonstrated favorable binding interactions with both Acetylcholinesterase and Butylcholinesterase. plantarchives.org These in silico findings suggest that Syringetin has the potential to interact with and possibly inhibit key enzymes in Alzheimer's disease pathology, providing a basis for further experimental investigation.

Table 1: Molecular Docking Scores of Syringetin with Anti-Alzheimer's Disease Targets

| Target Protein | Binding Free Energy (ΔG) in kcal/mol |

|---|---|

| Acetylcholinesterase (AChE) | -8.9 |

| Butylcholinesterase (BChE) | -8.2 |

Data sourced from in silico molecular docking studies. plantarchives.org

Antimicrobial Properties of Syringetin and its Glycoside Derivatives

Activity against Bacterial Strains (Gram-positive and Gram-negative)

Research into the antimicrobial properties of Syringetin and its derivatives has shown potential activity against a range of pathogenic microorganisms. A study on a lyophilized aqueous extract of Caragana jubata, which contains mono- and diglycosides of O-methylated flavonols like Syringetin and Syringetin-3-rhamnoside, demonstrated moderate antimicrobial effects. nih.gov The extract was active against both Gram-positive and Gram-negative bacteria at concentrations ranging from 4,000 to 4,500 µg/mL. nih.gov

The specific bacterial strains that showed susceptibility to the extract include the Gram-positive Staphylococcus aureus and the Gram-negative bacteria Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. nih.gov While this study did not isolate this compound, the activity of the extract containing its close relatives suggests that this class of compounds warrants further investigation for its antibacterial potential.

Table 2: Antibacterial Activity of a Caragana jubata Extract Containing Syringetin and Syringetin-3-rhamnoside

| Bacterial Strain | Type | Activity Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 6538 | Gram-positive | 4,000 - 4,500 |

| Escherichia coli ATCC 25922 | Gram-negative | 4,000 - 4,500 |

| Proteus vulgaris ATCC 6896 | Gram-negative | 4,000 - 4,500 |

| Pseudomonas aeruginosa ATCC 9027 | Gram-negative | 4,000 - 4,500 |

Data reflects the concentration range for moderate activity of a plant extract. nih.gov

Antifungal and Anti-yeast Activity

The same study on the aqueous extract of Caragana jubata also reported moderate activity against pathogenic fungi and yeasts. nih.gov The extract, containing Syringetin and Syringetin-3-rhamnoside, was effective against the yeast Candida albicans and the mycelial fungus Microsporum canis at concentrations between 4,000 and 4,500 µg/mL. nih.gov

These findings indicate that glycosylated forms of Syringetin may possess a broad spectrum of antimicrobial activity, encompassing not only bacteria but also fungi and yeasts. Further studies focusing on the isolated this compound compound are necessary to determine its specific minimum inhibitory concentrations (MIC) and spectrum of activity.

Table 3: Antifungal and Anti-yeast Activity of a Caragana jubata Extract Containing Syringetin and Syringetin-3-rhamnoside

| Microorganism | Type | Activity Concentration (µg/mL) |

|---|---|---|

| Candida albicans ATCC 10231 | Yeast | 4,000 - 4,500 |

| Microsporum canis 352 | Mycelial Fungus | 4,000 - 4,500 |

Data reflects the concentration range for moderate activity of a plant extract. nih.gov

Enzyme Modulation and Homeostatic Regulation

Effects on Key Enzymes Involved in Metabolic Processes

Syringetin and its glycosides have been investigated for their potential to modulate enzymes involved in metabolic pathways, particularly those related to carbohydrate digestion. The inhibition of enzymes like α-glucosidase is a key therapeutic strategy for managing type 2 diabetes.

Research has shown that Syringetin exhibits inhibitory activity against α-glucosidase, with a reported IC50 value of 36.8 µM, which was lower than that of the antidiabetic drug acarbose used as a positive control in the study. nih.gov Furthermore, natural ingredients from the fruits of Cercis chinensis, which include Syringetin 3-O-hexoside and Isorhamnetin (B1672294) 3-O-hexoside, demonstrated high α-glucosidase inhibitory activity with an IC50 value of 11.94 ± 1.23 μg/mL, also indicating a higher potency than acarbose. nih.gov Given that a hexoside can be a galactoside, this finding is particularly relevant and suggests that this compound could contribute to the regulation of blood glucose levels by inhibiting carbohydrate-metabolizing enzymes.

Table 4: α-Glucosidase Inhibitory Activity of Syringetin and its Hexoside Derivative

| Compound/Product | IC50 Value |

|---|---|

| Syringetin | 36.8 µM |

| Syringetin 3-O-hexoside and Isorhamnetin 3-O-hexoside (from Cercis chinensis) | 11.94 ± 1.23 μg/mL |

IC50 (half maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. nih.gov

In Vitro Enzyme Inhibition Studies (e.g., Tyrosinase, Cholinesterases, α-Amylase, α-Glucosidase for related compounds)

While direct and extensive research on the enzyme-inhibiting properties of this compound is limited, the broader class of flavonoids, to which it belongs, has been the subject of numerous studies for their potential to modulate key enzymes involved in various physiological and pathological processes. The inhibitory activities of flavonoids are often linked to their molecular structure, including the pattern of hydroxylation, methoxylation, and glycosylation.

Research into related compounds, such as other flavonoid glycosides and the aglycone syringetin, provides insights into the potential enzymatic inhibitory profile of this compound. For instance, various plant extracts rich in flavonoids have demonstrated inhibitory effects against enzymes like tyrosinase, cholinesterases, α-amylase, and α-glucosidase. researchgate.netnih.gov The inhibition of these enzymes is a key strategy in managing conditions like hyperpigmentation, neurodegenerative diseases, and type 2 diabetes.

The inhibitory potential of flavonoids against carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is of significant interest for managing postprandial hyperglycemia. nih.gov The mechanism of inhibition is often attributed to the interaction of the flavonoid's hydroxyl groups with the active sites of these enzymes. Similarly, the inhibition of cholinesterases is a critical approach in the management of Alzheimer's disease.

It is important to note that the glycosylation of a flavonoid can significantly impact its biological activity, including its enzyme inhibitory effects. The sugar moiety can influence the molecule's solubility, stability, and ability to bind to the active site of an enzyme. Therefore, while data on related compounds are informative, dedicated studies on this compound are necessary to fully elucidate its specific enzyme-inhibiting capabilities.

Anti-aging and Longevity Studies (e.g., in C. elegans models)

The nematode Caenorhabditis elegans is a widely used model organism in aging research due to its short lifespan, genetic tractability, and the conservation of key aging-related signaling pathways with humans. rhhz.netnih.gov While specific studies on the effects of this compound on the lifespan of C. elegans are not extensively documented, research on its aglycone, syringetin, and other methylated flavonoids provides compelling evidence for their potential anti-aging properties. nih.gov

A study has documented that syringetin, the aglycone of this compound, enhanced the life span of C. elegans by 35.7%. nih.gov This suggests that the core structure of this compound possesses pro-longevity effects. Methylated flavonoids are known to modulate aging- and stress-related pathways in this nematode. nih.gov The anti-aging effects of polyphenols in C. elegans are often attributed to their ability to mitigate oxidative stress and modulate key signaling pathways that regulate lifespan. nih.gov

The following subsections delve into the potential mechanisms through which this compound might exert anti-aging effects, drawing parallels from studies on related flavonoids and the general understanding of molecular mechanisms of aging in C. elegans.

Modulation of Stress-Related Pathways

The ability of an organism to cope with various stressors is a key determinant of its lifespan. In C. elegans, several conserved signaling pathways are involved in the stress response and longevity. researchgate.netmdpi.com These include the insulin/IGF-1 signaling (IIS) pathway, which plays a crucial role in regulating metabolism, development, and aging. mdpi.com

Flavonoids have been shown to extend the lifespan of C. elegans by modulating these stress-related pathways. For instance, some polyphenols can activate key transcription factors like DAF-16/FOXO, which is a central regulator of longevity and stress resistance in the IIS pathway. nih.govmdpi.com The activation of DAF-16 leads to the expression of downstream genes involved in stress resistance, metabolism, and antimicrobial defense. mdpi.com

Furthermore, the SKN-1/Nrf2 pathway, which is involved in the oxidative stress response, is another target for some lifespan-extending compounds. nih.gov While direct evidence for this compound is pending, it is plausible that it could modulate these or other stress-response pathways, contributing to an extended lifespan in C. elegans.

Reduction of Age-Related Pigment Accumulation

A hallmark of aging in C. elegans and other organisms is the accumulation of lipofuscin, an age-related pigment composed of oxidized proteins and lipids. mdpi.comnih.gov This autofluorescent material builds up in the intestinal cells of the nematode and is often used as a biomarker of aging. nih.govresearchgate.net A reduction in lipofuscin accumulation is generally associated with a slower aging process and an increased lifespan. mdpi.com

Several natural compounds that extend the lifespan of C. elegans have been shown to reduce the accumulation of this age pigment. mdpi.comresearchgate.net For example, myricetin, a flavonoid structurally related to syringetin, has been demonstrated to decrease the formation of lipofuscin in C. elegans. mdpi.com This effect is often linked to the antioxidant properties of these compounds, which can mitigate the oxidative damage that contributes to lipofuscin formation.

Given that syringetin has shown lifespan-extending properties in C. elegans, it is hypothesized that this compound may also contribute to a reduction in age-related pigment accumulation, potentially through its antioxidant activity or by modulating pathways that regulate proteostasis and cellular waste clearance. However, direct experimental verification of this effect for this compound is needed.

Metabolism and Pharmacokinetics of Syringetin 3 Galactoside Non Human Models

In Vivo Metabolism Studies in Animal Models (e.g., Rat)

In vivo studies in animal models, such as rats, are instrumental in elucidating the metabolic fate of flavonoid glycosides. These studies typically involve the oral administration of the compound followed by the analysis of biological fluids and tissues to identify the parent compound and its metabolites.

Following oral administration to rats, flavonoid glycosides like Syringetin-3-galactoside are expected to undergo significant metabolism before and after absorption. The parent glycoside may be present in the plasma in small amounts shortly after ingestion, but the majority of circulating compounds are likely to be metabolites.

The primary metabolic pathways for flavonoid glycosides in rats involve deglycosylation, followed by phase II metabolism of the resulting aglycone, syringetin (B192474). Deglycosylation, the removal of the galactose sugar moiety, can occur in the small intestine, mediated by brush border enzymes, or more extensively in the large intestine by the gut microbiota. The liberated aglycone, syringetin, is then absorbed and undergoes extensive phase II metabolism in the intestinal cells and the liver.

The major metabolites expected to be identified in the plasma and urine of rats administered this compound include glucuronidated and sulfated conjugates of syringetin. Methylation of flavonoid structures is also a common metabolic step; however, as syringetin is already a methylated flavonoid, further methylation is less likely, though demethylation could potentially occur.

Based on studies of similar flavonoids like quercetin (B1663063) and myricetin (B1677590), the following metabolites could be anticipated in the plasma and urine of rats after oral administration of this compound mdpi.comresearchgate.netjfda-online.comscielo.br.

Table 1: Potential Metabolites of this compound in Rat Biological Fluids

| Metabolite Type | Specific Metabolite | Biological Fluid |

| Parent Glycoside | This compound | Plasma (trace amounts) |

| Aglycone | Syringetin | Plasma (trace amounts) |

| Phase II Conjugates | Syringetin-glucuronide | Plasma, Urine |

| Syringetin-sulfate | Plasma, Urine | |

| Syringetin-glucuronide-sulfate | Plasma, Urine |

Absorption and Bioavailability Considerations for Syringetin Glycosides

The absorption and bioavailability of flavonoid glycosides are significantly influenced by their chemical structure, particularly the nature of the sugar moiety and the presence of methyl groups.

Glycosylation generally reduces the oral bioavailability of flavonoids. The bulky and hydrophilic sugar group hinders passive diffusion across the intestinal cell membrane mdpi.com. For absorption to occur, the glycoside typically needs to be hydrolyzed to its aglycone form. This hydrolysis can be a rate-limiting step in the absorption process. In the case of this compound, the galactose moiety would need to be cleaved. While some intestinal enzymes can hydrolyze flavonoid glucosides, the efficiency of hydrolysis for galactosides can vary tandfonline.com.

Methylation, on the other hand, is known to enhance the bioavailability of flavonoids nih.govmdpi.com. The methyl groups increase the lipophilicity of the molecule, which can facilitate its transport across biological membranes. Furthermore, methylation can protect the flavonoid from extensive phase II metabolism, leading to higher metabolic stability and a longer half-life in the body nih.gov. Syringetin, being an O-methylated flavonol, is expected to have better metabolic stability compared to its non-methylated counterpart, myricetin nih.gov.

Table 2: Factors Influencing the Bioavailability of Syringetin Glycosides

| Structural Feature | Effect on Bioavailability | Mechanism |

| Glycosylation (Galactose) | Decreased | Hinders passive diffusion across the intestinal membrane; requires enzymatic hydrolysis for absorption of the aglycone. |

| Methylation | Increased | Increases lipophilicity, enhancing membrane transport; improves metabolic stability by protecting against extensive phase II conjugation. |

Microorganismal Metabolism of Syringetin Derivatives

The gut microbiota plays a crucial role in the metabolism of many dietary polyphenols, including flavonoid glycosides that reach the large intestine intact. While the metabolism of syringetin specifically by microorganisms is not extensively documented, the general metabolic pathways for flavonoids by gut bacteria are well-established nih.gov.

Upon reaching the colon, this compound would first be deglycosylated by bacterial enzymes to release the aglycone, syringetin. Subsequently, the gut microbiota can further metabolize the syringetin aglycone through a series of reactions, including C-ring fission. This process breaks down the flavonoid structure into smaller phenolic compounds.

For other flavonoids like quercetin, gut microbiota catabolism leads to the formation of various phenolic acids, such as 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid nih.gov. It is plausible that syringetin would undergo a similar degradation pathway, resulting in the formation of phenolic acid derivatives of its B-ring (3,5-dimethoxy-4-hydroxyphenyl) and A-ring (phloroglucinol) structures. These smaller metabolites can be absorbed from the colon and may exert their own biological activities.

Table 3: Predicted Microbial Metabolites of Syringetin

| Initial Substrate | Metabolic Step | Potential Metabolites |

| This compound | Deglycosylation | Syringetin |

| Syringetin | C-ring fission | Phenylacetic acid derivatives, Phenylpropionic acid derivatives, Benzoic acid derivatives |

Structure Activity Relationship Sar Studies of Syringetin 3 Galactoside and Analogs

Correlating Structural Features with Antioxidant Potency

The antioxidant capacity of flavonoids is a cornerstone of their health benefits. This activity is largely governed by the arrangement of functional groups on the flavonoid scaffold, which dictates their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Research indicates that the aglycone form of a flavonoid is often a more potent antioxidant than its glycoside derivatives. This is primarily because the glycosylation of a hydroxyl group, particularly at the C3 position, can diminish the molecule's radical scavenging ability mdpi.comresearchgate.net. The C3 hydroxyl group is considered important for the antioxidant activity of flavonols mdpi.com.

In the case of syringetin (B192474) and its glycosides, available data for a related compound, Syringetin-3-O-β-d-glucoside, demonstrates a relatively low radical scavenging activity. The IC50 values for DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging were reported to be 286.6 ± 3.5 µg/mL and 283.0 ± 1.5 µg/mL, respectively nih.gov. In contrast, the aglycone, syringetin, has shown α-glucosidase inhibitory activity with an IC50 value of 36.8 µM nih.gov. While this is a different measure of biological activity, it highlights the potential for the aglycone to be more active than its glycosylated forms in some assays. A hypothesis also exists that Syringetin-3-O-hexoside is a key contributor to the high antioxidant activity found in the methanolic extracts of Lilium species bulbs nih.gov.

For comparison, the antioxidant activities of other flavonoids and their glycosides have been studied more extensively. For instance, quercetin (B1663063) has demonstrated potent antioxidant activity, and studies have shown that its 3-O-glycosylated derivatives have a reduced antioxidant capacity mdpi.comresearchgate.net.

| Compound | Assay | IC50 Value |

|---|---|---|

| Syringetin-3-O-β-d-glucoside | DPPH Radical Scavenging | 286.6 ± 3.5 µg/mL nih.gov |

| Syringetin-3-O-β-d-glucoside | ABTS Radical Scavenging | 283.0 ± 1.5 µg/mL nih.gov |

| Syringetin | α-glucosidase inhibition | 36.8 µM nih.gov |

| Syringetin-3-O-hexoside (from Cercis chinensis) | α-glucosidase inhibition | 11.94 ± 1.23 μg/mL nih.gov |

Influence of Glycosylation Pattern on Biological Efficacy

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, significantly impacts the pharmacokinetic and pharmacodynamic properties of these compounds. The type and position of the sugar can influence solubility, stability, and bioavailability, thereby modulating biological efficacy d-nb.infonih.gov.

While specific comparative studies on the different glycosylation patterns of Syringetin-3-galactoside are limited, general principles derived from other flavonoids can be applied. The sugar moiety can affect how the compound is absorbed and metabolized in the body. For instance, flavonoid glucosides can be absorbed in the small intestine, whereas rutinosides (containing rhamnose and glucose) are typically hydrolyzed by gut microbiota in the colon before the aglycone is absorbed researchgate.nettandfonline.com. This difference in absorption site and mechanism can lead to variations in the timing and extent of the biological effects.

The nature of the sugar itself (e.g., glucose, galactose, rhamnose) can also play a role. Different sugar transporters in the intestines may have varying affinities for different flavonoid glycosides, influencing their uptake tandfonline.com. Although direct evidence for this compound is scarce, it is plausible that its galactose moiety would lead to a different absorption and metabolic profile compared to its glucoside or rhamnoside counterparts. Glycosylation generally improves the water solubility of flavonoids, which can be a crucial factor for their formulation and delivery nih.gov. However, it can also decrease certain biological activities observed in vitro, such as antioxidant capacity, by masking key functional groups mdpi.comresearchgate.net.

| Glycosylation Feature | General Influence on Flavonoids | Potential Implication for this compound |

|---|---|---|

| Position of Glycosylation (e.g., C3 vs. C7) | C3 glycosylation often decreases antioxidant activity more than C7 glycosylation mdpi.comresearchgate.net. | The galactose at the C3 position likely reduces its antioxidant potency compared to the aglycone. |

| Type of Sugar Moiety (e.g., Glucose, Galactose, Rhamnose) | Affects absorption mechanisms and rates in the intestine tandfonline.com. | The galactose moiety may lead to a different bioavailability profile compared to other syringetin glycosides. |

| Improved Solubility | Glycosylation generally increases water solubility nih.gov. | Enhanced solubility could be advantageous for its biological applications. |

Effects of Methylation on Metabolic Stability and Biological Activity

Methylation, the addition of a methyl group to a hydroxyl group, is another critical structural modification that significantly alters the properties of flavonoids. Syringetin itself is a methylated flavonoid, being a 3',5'-O-dimethylated derivative of myricetin (B1677590).

A primary advantage of methylation is the enhancement of metabolic stability nih.gov. The hydroxyl groups of flavonoids are susceptible to conjugation reactions (glucuronidation and sulfation) in the liver and intestines, which facilitates their rapid excretion from the body. By "capping" these hydroxyl groups with methyl groups, the molecule becomes less prone to this extensive metabolism, leading to a longer half-life and increased bioavailability nih.gov. This increased metabolic stability is a key factor in the enhanced biological activity often observed with methylated flavonoids nih.gov.